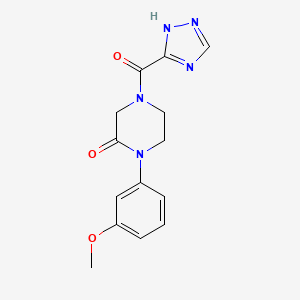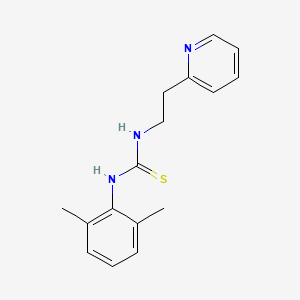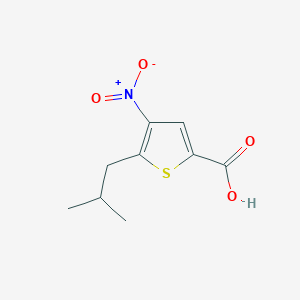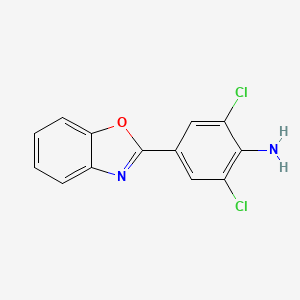
1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is part of a broader class of compounds that include piperazine and 1,2,4-triazole functionalities. These compounds are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and their utility in drug development. The methoxyphenyl and triazolylcarbonyl groups suggest potential for interaction with biological molecules, influencing the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone typically involves multi-step reactions. Starting materials might include methoxybenzaldehyde and piperazine derivatives, undergoing reactions such as cyclization, alkylation, and condensation. The exact synthesis route can vary based on desired substitutions and chemical structures aimed for specific biological targets or physical-chemical properties (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of piperazine and triazole-containing compounds is characterized by their cyclic systems and functional groups attached. These structures are crucial for the interaction with biological targets. The presence of methoxy and triazolylcarbonyl groups can affect the compound's electron distribution, hydrophobicity, and ability to form hydrogen bonds, impacting its biological activity and solubility (El-Emam et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including structures related to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone". These compounds have been evaluated for their antimicrobial activities, with some exhibiting good or moderate activities against various microorganisms. This underscores the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2010).
Receptor Binding Affinities and Imaging Applications
Several studies have focused on the modification of piperazine derivatives to explore their binding affinities to various receptors, such as the 5-HT1A serotonin receptor. These modifications aim to achieve improved selectivity and potential therapeutic applications. For instance, derivatives have been developed for potential use as imaging agents targeting specific receptors, which could contribute to better understanding receptor distributions and functions in various medical conditions (Raghupathi et al., 1991).
Novel Synthesis Methods and Characterization
Research on compounds structurally related to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone" includes novel synthesis methods that offer efficient and reproducible ways to attach various moieties, enhancing the compound's potential applications. For example, the development of radioconjugates for imaging applications has involved innovative synthesis techniques to achieve high radiochemical purity and stability, indicating potential for clinical applications (Hassanzadeh et al., 2012).
Potential Anticancer and Anti-inflammatory Applications
Compounds with the core structure similar to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone" have been investigated for their potential anticancer and anti-inflammatory properties. This includes the exploration of their activities against specific cancer cell lines and their interaction with biological targets, which could lead to the development of new therapeutic agents (Lv et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-(1H-1,2,4-triazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-22-11-4-2-3-10(7-11)19-6-5-18(8-12(19)20)14(21)13-15-9-16-17-13/h2-4,7,9H,5-6,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEYUICBOLIFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)


![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)